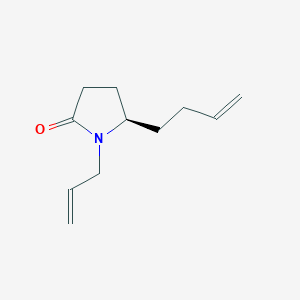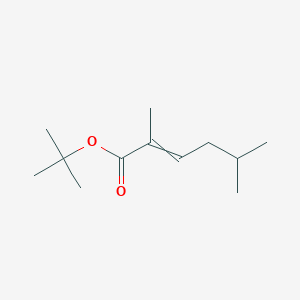
tert-Butyl 2,5-dimethylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,5-dimethylhex-2-enoate: is an organic compound with the molecular formula C12H22O2. It is an ester derived from 2,5-dimethylhex-2-enoic acid and tert-butanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,5-dimethylhex-2-enoate typically involves the esterification of 2,5-dimethylhex-2-enoic acid with tert-butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,5-dimethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides.
Scientific Research Applications
Chemistry: tert-Butyl 2,5-dimethylhex-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also serve as a model compound in drug development studies .
Industry: Industrially, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-dimethylhex-2-enoate involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved include ester hydrolysis and transesterification reactions .
Comparison with Similar Compounds
tert-Butyl 2-methylpent-4-enoate: Similar in structure but with a different alkyl chain length.
2,2-Dimethylhex-5-enoic acid methyl ester: Another ester with a similar backbone but different substituents.
Uniqueness: tert-Butyl 2,5-dimethylhex-2-enoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction outcomes .
Properties
CAS No. |
587840-39-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
tert-butyl 2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-8-10(3)11(13)14-12(4,5)6/h8-9H,7H2,1-6H3 |
InChI Key |
FBNACOGBOZMLJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)


![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
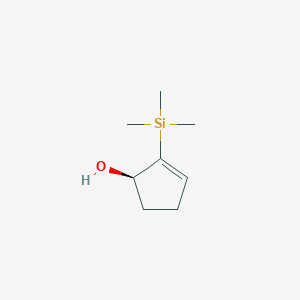
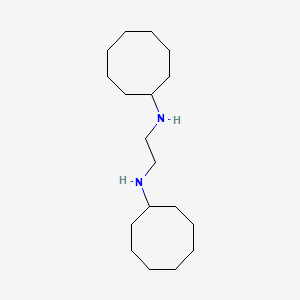
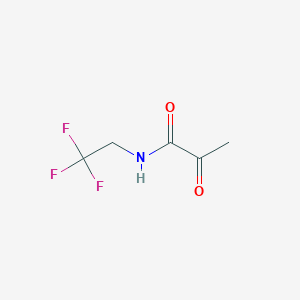

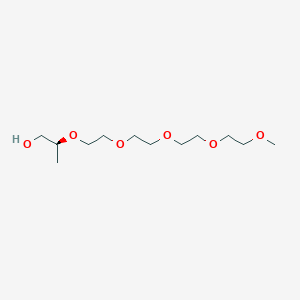
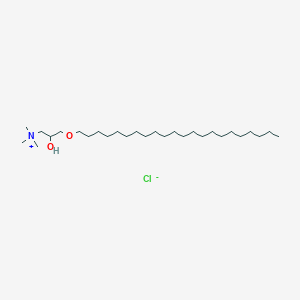
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
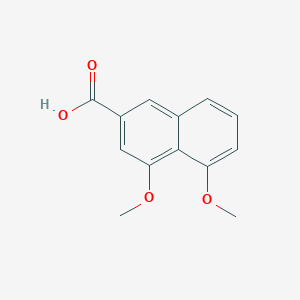
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
